

3-(2,2,2-Trifluoroacetyl)benzonitrile CAS number and properties

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Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroacetyl)benzonitrile

Cat. No.: B1316734

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An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)benzonitrile

This technical guide provides a comprehensive overview of **3-(2,2,2-Trifluoroacetyl)benzonitrile**, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, potential applications in medicinal chemistry, and representative experimental methodologies.

Core Compound Identification

Chemical Name: **3-(2,2,2-Trifluoroacetyl)benzonitrile** CAS Number: 23568-85-6[1] Molecular Formula: $C_9H_4F_3NO$ [1] Molecular Weight: 199.13 g/mol [1] Structure:

Physicochemical and Spectroscopic Properties

The trifluoroacetyl and nitrile functional groups impart unique electronic properties, making this compound a valuable intermediate in organic synthesis and medicinal chemistry. A summary of its key properties is presented below.

Property	Value	Source
CAS Number	23568-85-6	[1]
Molecular Formula	C ₉ H ₄ F ₃ NO	[1]
Molecular Weight	199.1294	[1]
MDL Number	MFCD01319970	[1]
SMILES	FC(F) (F)C(=O)C1=CC=CC(=C1)C# N	[1]

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not readily available in the provided search results. Researchers should refer to supplier safety data sheets (SDS) or perform experimental determination.

Role in Research and Drug Development

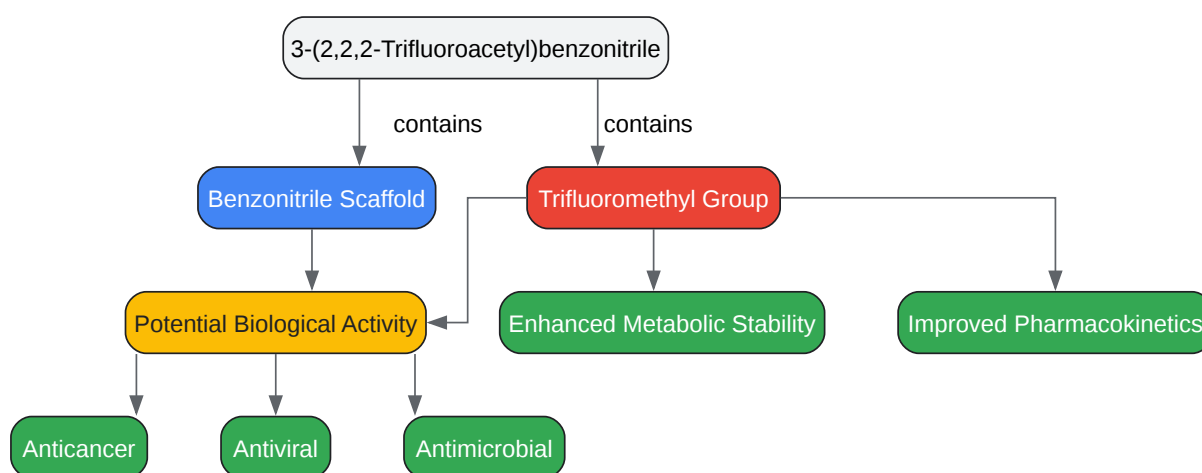
While specific biological activities for **3-(2,2,2-Trifluoroacetyl)benzonitrile** are not detailed in the available literature, its structural motifs—the benzonitrile core and the trifluoromethyl group—are prevalent in many pharmacologically active molecules.

The Benzonitrile Scaffold: Benzonitrile derivatives are a versatile class of compounds in medicinal chemistry.[2] The nitrile group can act as a hydrogen bond acceptor and serves as a bioisostere for various functional groups.[3][4] This scaffold is found in drugs targeting a wide range of diseases, including cancer, viral infections, and microbial illnesses.[3]

- **Anticancer Activity:** Benzonitrile-containing compounds have been developed as potent inhibitors of key targets in oncology, such as tubulin polymerization and various kinases (e.g., mTOR, Tankyrase).[3]
- **Antiviral Activity:** Certain benzonitrile derivatives have shown efficacy against viruses like Hepatitis C Virus (HCV) by inhibiting viral entry into host cells.[3]
- **Antimicrobial Agents:** Novel benzonitrile structures have demonstrated significant antibacterial and antifungal properties.[3]

The Trifluoromethyl Group: The inclusion of a trifluoromethyl ($-\text{CF}_3$) group is a common strategy in modern drug design.[5] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

The combination of these two pharmacophores in **3-(2,2,2-Trifluoroacetyl)benzonitrile** makes it an attractive starting point or intermediate for synthesizing novel therapeutic agents.



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Caption: Logical relationship of structural motifs to potential applications.

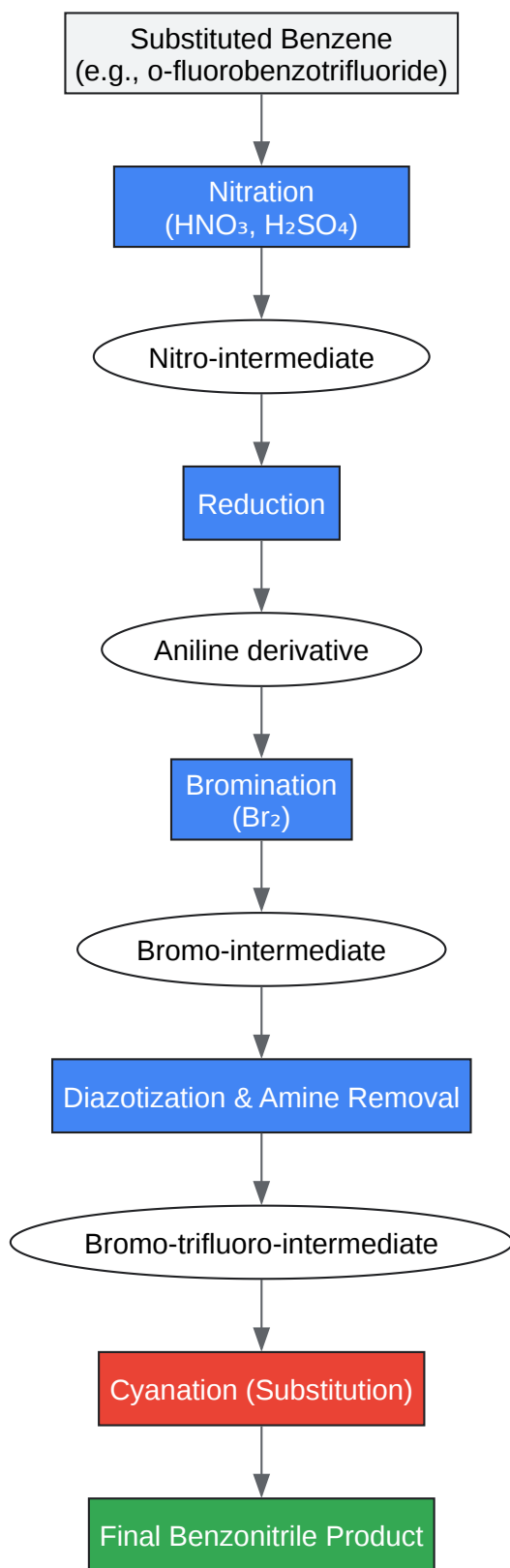
Experimental Protocols

Detailed experimental protocols for the synthesis of **3-(2,2,2-Trifluoroacetyl)benzonitrile** are not explicitly available. However, a general, representative synthesis for a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, involves a multi-step process that can be adapted.

Representative Synthesis Workflow:

This process illustrates a common pathway for synthesizing complex benzonitrile derivatives, starting from a simpler substituted benzene ring.

- Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
- Reduction: The nitro group is reduced to an amine (aniline derivative).
- Halogenation: Introduction of a bromine atom via bromination.
- Diazotization & Amine Removal: The amine group is removed.
- Cyanation (Substitution): The bromine atom is replaced with a cyano group to yield the final benzonitrile product.



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Caption: Representative workflow for multi-step benzonitrile synthesis.

General Protocol for Biological Evaluation (MTT Assay):

To assess the potential cytotoxic effects of new compounds like **3-(2,2,2-Trifluoroacetyl)benzonitrile** against cancer cell lines, the MTT assay is a standard colorimetric method.^{[2][3]}

- **Cell Plating:** Seed cancer cells (e.g., 5×10^3 to 1×10^4 cells/well) into a 96-well plate and incubate for 24 hours.^[2]
- **Compound Treatment:** Treat the cells with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for approximately 4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance, allowing for the calculation of IC_{50} values.

Conclusion

3-(2,2,2-Trifluoroacetyl)benzonitrile is a chemical intermediate with significant potential in the field of drug discovery. Its structure combines the pharmacologically relevant benzonitrile core with the advantageous properties of a trifluoromethyl group. While direct biological data is limited, its potential as a building block for creating novel anticancer, antiviral, and antimicrobial agents is high. The synthetic and screening protocols outlined in this guide provide a foundational framework for researchers to explore the therapeutic possibilities of this and related compounds.

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